PF4708671 is a cell-permeable, ATP-competitive inhibitor of p70 ribosomal S6 kinase 1 (S6K1), a critical downstream effector of the mTOR signaling pathway. It functions by directly targeting the S6K1 kinase activity, which regulates protein synthesis, cell growth, and proliferation. With a reported in vitro IC50 of approximately 160 nM and a Ki of 20 nM for S6K1, it provides a potent tool for researchers to specifically dissect S6K1-dependent signaling events from other mTORC1-mediated pathways. Its primary use is as a selective chemical probe to investigate the specific roles of S6K1, in contrast to broader-acting mTOR inhibitors like rapamycin which affect multiple downstream pathways.
Choosing an S6K1 inhibitor based solely on its primary target can lead to misleading results and poor reproducibility. PF4708671 provides a distinct advantage over less selective compounds or upstream mTOR inhibitors (e.g., rapamycin) because mTORC1 regulates other key substrates like 4E-BP1. Using PF4708671 allows for the specific attribution of cellular effects to S6K1 inhibition. Furthermore, kinase inhibitors often have off-target activities; PF4708671 was designed for high selectivity within the AGC kinase family. For example, it is substantially less potent against the highly related S6K2, RSK1, and RSK2 kinases, preventing confounding results from inhibition of these parallel pathways. This selectivity is critical for experiments where isoform-specific or pathway-specific effects must be isolated.
PF4708671 demonstrates marked selectivity for the S6K1 isoform over the closely related S6K2. In biochemical assays, the IC50 for S6K1 was 0.16 µM, whereas the IC50 for S6K2 was 65 µM, representing a selectivity of over 400-fold in favor of S6K1.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | 0.16 µM (for S6K1) |
| Comparator Or Baseline | S6K2: 65 µM |
| Quantified Difference | >400-fold more selective for S6K1 |
| Conditions | In vitro biochemical kinase assay. |
This high isoform selectivity is critical for accurately studying S6K1-specific functions without the confounding inhibition of S6K2, which may have distinct or overlapping cellular roles.
PF4708671 was tested against other members of the AGC kinase family and showed significantly lower potency. The IC50 for RSK1 was 4.7 µM and for RSK2 was 9.2 µM, making it over 29-fold and 57-fold more selective for S6K1, respectively. Against MSK1, the IC50 was 0.95 µM, showing a nearly 6-fold selectivity for S6K1. This minimizes off-target effects within this related kinase group.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | 0.16 µM (for S6K1) |
| Comparator Or Baseline | RSK1: 4.7 µM; RSK2: 9.2 µM; MSK1: 0.95 µM |
| Quantified Difference | >29x selective vs RSK1, >57x vs RSK2, ~6x vs MSK1 |
| Conditions | In vitro biochemical kinase assay. |
For researchers studying pathways where RSK or MSK are active, this selectivity ensures that observed effects are due to S6K1 inhibition, not unintended modulation of other signaling arms.
In cellular models, PF4708671 effectively blocks the S6K1-mediated phosphorylation of its downstream substrate, the S6 ribosomal protein, in response to IGF-1 stimulation. Crucially, it had no effect on the PMA-induced phosphorylation of substrates of the related RSK and MSK kinases in cells, confirming its selective action in a complex biological system. This demonstrates its utility as a specific probe in cellular signaling studies.
| Evidence Dimension | Substrate Phosphorylation |
| Target Compound Data | Effectively prevents IGF-1-induced S6 protein phosphorylation |
| Comparator Or Baseline | No effect on PMA-induced phosphorylation of RSK/MSK substrates |
| Quantified Difference | Qualitatively selective in-cell activity |
| Conditions | HEK-293 cells stimulated with IGF-1 or PMA. |
This evidence confirms the compound is cell-permeable and maintains its selectivity inside the cell, a critical factor for procurement decisions for in vitro cellular research.
PF4708671 exhibits high solubility in common laboratory solvents, which is essential for preparing stock solutions and for use in a variety of experimental protocols. It is soluble in DMSO at concentrations of 37.8 mg/mL or greater and in ethanol at 17.13 mg/mL or greater. However, it is noted to be insoluble in water. This solubility profile makes it highly suitable for most cell culture applications where DMSO is the standard vehicle.
| Evidence Dimension | Solubility |
| Target Compound Data | ≥37.8 mg/mL in DMSO; ≥17.13 mg/mL in EtOH |
| Comparator Or Baseline | Insoluble in water |
| Quantified Difference | High solubility in standard organic solvents for lab use |
| Conditions | Standard laboratory conditions. |
Predictable and high solubility in standard solvents simplifies experimental setup, ensures accurate dosing, and prevents compound precipitation, supporting reproducible and reliable results.
When the research goal is to specifically block S6K1-mediated phosphorylation of ribosomal protein S6 without affecting other mTORC1 arms like 4E-BP1, PF4708671 is the appropriate tool. Its high selectivity allows for a clear distinction between these parallel downstream pathways, a task not possible with broad mTOR inhibitors.
In cellular systems where pathways activating RSK and MSK (e.g., MAPK pathway) are also stimulated, the high selectivity of PF4708671 against these kinases is a major advantage. It enables the specific inhibition of S6K1 without cross-inhibition of RSK or MSK, ensuring that the observed phenotype can be confidently attributed to S6K1.
Given the >400-fold selectivity for S6K1 over S6K2, PF4708671 is the preferred chemical probe for studies aiming to delineate the unique biological roles of these two isoforms. This is particularly relevant in cell types or tissues where both S6K1 and S6K2 are expressed and potentially have different functions.